4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-2-28-16-10-8-14(9-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKYGKVFAVZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the heterocyclic core . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and ethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biomedical Applications
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising biological activities :
Anticancer Activity
One of the primary applications of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is in oncology. It has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound can disrupt cancer cell proliferation and induce apoptosis.
Enzyme Inhibition
This compound has also shown potential in inhibiting specific enzymes involved in various metabolic pathways. The mechanism typically involves binding to active sites or allosteric sites on target enzymes, modulating their activity and influencing cellular processes.
Material Science Applications
Due to its unique chemical properties, this compound is explored for applications in developing advanced materials. These may include:
- Optical Materials : Research has indicated that derivatives of pyrazolo compounds can be used to create fluorophores for optical applications due to their photophysical properties.
- Polymer Chemistry : The compound can serve as a building block for polymers with enhanced mechanical strength or thermal stability.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- In vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell growth in several cancer cell lines, supporting its potential as an anticancer agent.
- Enzyme Activity Assays : Inhibition assays revealed that the compound effectively reduced the activity of CDK2 and other related kinases, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation and survival . The molecular targets and pathways involved include various oncogenic kinases that are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Carbohydrazide-Based Derivatives ()
Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K in ) feature carbohydrazide side chains. These derivatives demonstrated EGFR inhibition with IC₅₀ values ranging from 0.03 µM (erlotinib reference) to 0.186 µM (compound 237). In contrast, the ethoxybenzamide substituent in the target compound may alter binding kinetics due to steric and electronic differences, though direct activity data are unavailable.
Urea Derivatives ()
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (e.g., from Mishra et al.) showed anticancer activity in vitro and in vivo, likely due to improved solubility from the urea moiety . The benzamide group in the target compound may reduce solubility compared to urea but could enhance target specificity.
BTK Inhibitors ()
ZYBT1, a BTK inhibitor, contains a pyridin-2-ylbenzamide group and acryloyloctahydrocyclopenta[c]pyrrole substituent. Its IC₅₀ against BTK is <10 nM, highlighting the importance of bulky substituents for kinase selectivity . The ethoxy group in the target compound may confer distinct selectivity profiles.
Antibacterial Activity ()
Pyrazolo[3,4-d]pyrimidine-peptide hybrids (e.g., compound 17) exhibited MIC values <1 µg/mL against gram-positive and gram-negative bacteria. The ethoxybenzamide group in the target compound could modulate antibacterial efficacy by altering membrane permeability or enzyme binding .
Structural Analogues with Alkoxy Substitutions ()
4-methoxy-N-{4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}benzamide differs only in the alkoxy group (methoxy vs. ethoxy). Ethoxy may enhance metabolic stability due to increased steric bulk, though methoxy derivatives often show higher solubility .
Comparative Data Table
| Compound Name / Structure | Target | Key Activity Data | Reference |
|---|---|---|---|
| 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide | Kinases (e.g., EGFR) | N/A (structural analog data used) | [1, 2] |
| N′-benzylidene-2-(6-methyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide | EGFR | IC₅₀ = 0.03–0.186 µM | [2] |
| 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives | Anticancer | In vivo tumor growth inhibition (~50–70%) | [3, 9] |
| ZYBT1 [BTK inhibitor] | BTK | IC₅₀ <10 nM | [4] |
| 4-methoxy-N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide | Kinases | Improved solubility vs. ethoxy analog | [5] |
| Pyrazolo[3,4-d]pyrimidine-peptide hybrid (compound 17) | Antibacterial | MIC <1 µg/mL (gram-positive/-negative) | [6] |
Key Research Findings
- Substituent Flexibility : Alkoxy and benzamide groups modulate kinase affinity and solubility. Ethoxy may balance lipophilicity and stability .
- Activity Trade-offs : Urea derivatives () prioritize solubility, while benzamide derivatives (target compound) may favor target selectivity .
- Broad Applications : Pyrazolo[3,4-d]pyrimidine cores are versatile, with applications in oncology (EGFR, BTK inhibition) and infectious diseases (antibacterial activity) .
Biological Activity
The compound 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core, known for its structural similarity to adenine, making it a suitable candidate for targeting ATP-binding sites in kinases.
Antitumor Activity
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance:
- Inhibition of EGFR : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. In vitro assays indicated that these compounds can effectively reduce cell proliferation in EGFR-dependent cancer cell lines at nanomolar concentrations .
The mechanism by which these compounds exert their biological effects often involves competitive inhibition of ATP binding to the kinase domain of target proteins. This action disrupts downstream signaling pathways crucial for tumor growth and survival.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by various substituents on the pyrazolo[3,4-d]pyrimidine core. Research indicates that:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy | Enhances solubility |
| Phenyl | Increases binding affinity |
| Carbonyl | Critical for kinase inhibition |
These modifications can lead to improved selectivity and potency against specific kinases .
Case Studies
Several case studies illustrate the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibitors : A series of compounds were synthesized and evaluated for their ability to inhibit EGFR. One notable compound exhibited an IC50 value in the low nanomolar range against both wild-type and mutant forms of EGFR .
- BRAF(V600E) Inhibition : Another study focused on pyrazole amide derivatives targeting BRAF(V600E), a mutation commonly found in melanoma. The compounds demonstrated significant antitumor activity through selective inhibition .
- Inflammatory Response Modulation : Some derivatives have shown promise in modulating inflammatory responses by inhibiting pathways associated with cytokine production, highlighting their potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
